molecular formula C8H12O4 B13734605 (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate CAS No. 162119-35-9

(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate

Cat. No.: B13734605
CAS No.: 162119-35-9
M. Wt: 172.18 g/mol
InChI Key: RCXLRBOCGWECNI-BIIVOSGPSA-N
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Description

(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate is a chiral bicyclic furan derivative widely recognized as a critical intermediate in synthesizing HIV-1 protease inhibitors, notably Darunavir (). Its structure features a fused furofuran core with a stereospecific acetate group at the 3R position, contributing to high binding affinity to the protease active site. The compound’s synthesis often employs stereoselective methods, such as titanium enolate-mediated anti-aldol reactions, achieving >99% enantiomeric excess ().

Properties

CAS No.

162119-35-9

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] acetate

InChI

InChI=1S/C8H12O4/c1-5(9)12-7-4-11-8-6(7)2-3-10-8/h6-8H,2-4H2,1H3/t6-,7-,8+/m0/s1

InChI Key

RCXLRBOCGWECNI-BIIVOSGPSA-N

Isomeric SMILES

CC(=O)O[C@H]1CO[C@@H]2[C@H]1CCO2

Canonical SMILES

CC(=O)OC1COC2C1CCO2

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods

Stereoselective Synthesis of the Hexahydrofuro[2,3-b]furan-3-ol Intermediate

Multiple methods for synthesizing the key hexahydrofuro[2,3-b]furan-3-ol intermediate have been developed, with emphasis on stereoselectivity and scalability.

Base and Acid Treatment Followed by Intramolecular Cyclization

A patented method involves:

  • Treating a precursor compound (denoted as formula (3)) with a base, followed by acid treatment in methanol, to generate intermediates (formula (4)) bearing protected hydroxy groups.
  • Subsequent reduction of these intermediates using a suitable reducing agent.
  • Intramolecular cyclization to form the bicyclic hexahydrofuro[2,3-b]furan-3-ol (formula (6)) with the desired stereochemistry.

This method also includes crystallization and epimerization steps to enrich the stereochemical purity of the intermediates before reduction and cyclization, enhancing yield and selectivity.

Chiron Approach Using Sugar Derivatives

Research has demonstrated the use of commercially available glucose or xylose derivatives as chiral starting materials to synthesize optically pure (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. Key steps include:

  • Diastereoselective ring formation guided by the sugar chirality.
  • Highly selective protection and deprotection steps.
  • Stereoselective cyclization to form the bicyclic core.

This approach leverages the inherent chirality of sugars to induce the correct stereochemistry in the target compound.

Activation and Coupling for Acetate Formation

The acetate derivative is typically prepared by acetylation of the hydroxy group on the hexahydrofuro[2,3-b]furan-3-ol or by coupling with activated carbonate intermediates.

  • Activation of the hydroxy group using coupling agents (e.g., 4-nitrophenyl carbonate derivatives) facilitates the formation of carbonate intermediates.
  • These intermediates can then be reacted with nucleophiles or further functionalized.
  • The acetylation step is often conducted in aprotic solvents such as tetrahydrofuran, dimethylformamide, or acetonitrile, with bases like triethylamine to promote the reaction.
  • Reaction temperatures are controlled between -70°C and 40°C, with a preferred range of -10°C to 20°C to optimize yield and stereoselectivity.

Protective Group Strategies

Protecting groups are widely used to control the reactivity of hydroxy groups during synthesis:

  • Common O-protecting groups include acetates, benzyl ethers, tert-butyldimethylsilyl ethers, methoxymethyl ethers, and tetrahydropyranyl ethers.
  • These groups prevent unwanted side reactions and allow selective functionalization at specific positions.
  • The choice of protecting group depends on the subsequent reaction conditions and the ease of removal without affecting stereochemistry.

Data Tables Summarizing Key Synthetic Conditions

Step Reagents/Conditions Solvents Temperature Range Notes
Base and acid treatment Base (unspecified), acid, methanol Methanol Ambient (~20°C) Generates intermediates with protected OH
Reduction and cyclization Suitable reducing agent (e.g., hydride donor) Aprotic solvents (THF, DMF, etc.) -70°C to 40°C (preferably -10 to 20°C) Intramolecular cyclization forms bicyclic core
Activation of hydroxy group Coupling agents (e.g., 4-nitrophenyl carbonate) THF, DMF, acetonitrile, dichloromethane 15-18°C One-pot activation and coupling possible
Protective group installation Acetylation, benzylation, silylation Solvents vary Controlled per group Protects hydroxy groups during synthesis

Research Discoveries and Advances

  • The method described in patent WO2010023322A1 highlights a one-pot procedure for activation and coupling, eliminating the need for isolation of intermediates, thus improving efficiency and scalability.
  • The stereoselective synthesis achieved through sugar-derived chirons provides an enantioselective route with high diastereoselectivity (up to 99:1), which is crucial for pharmaceutical applications.
  • The patented methods also address limitations of enzymatic resolution by enabling direct stereoselective synthesis, increasing yield and reducing processing steps.
  • Protective group strategies have been optimized to balance stability during synthesis and ease of removal, ensuring the integrity of the stereochemical configuration.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetate group undergoes hydrolysis under acidic or basic conditions to yield (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a precursor for HIV protease inhibitors like darunavir .

Condition Reagent/Environment Product Key Observations
Basic hydrolysisNaOH, pH > 10(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-olRapid deacetylation; stereochemistry retained due to rigid furofuran ring .
Acidic hydrolysisHCl, pH < 4Same alcohol productSlower reaction; competing ring-opening reactions minimized.
Enzymatic hydrolysisLipasesStereoselective alcohol formationNoted in biocatalytic studies but less commonly utilized industrially.

The alcohol product is thermally stable and serves as a key intermediate for further functionalization .

Nucleophilic Substitution

The acetate group acts as a leaving group, enabling nucleophilic displacement reactions. Common nucleophiles include amines and alkoxides :

Example Reaction:

(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate+R-NH2(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl carbamate+AcOH\text{(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate} + \text{R-NH}_2 \rightarrow \text{(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl carbamate} + \text{AcOH}

Key Features:

  • Solvent Dependency: Reactions proceed efficiently in polar aprotic solvents (e.g., THF, DMF) .

  • Catalysis: Bases like triethylamine accelerate carbamate formation by scavenging acetic acid .

  • Steric Hindrance: The bicyclic structure limits nucleophile accessibility, favoring small nucleophiles (e.g., ammonia, methylamine) .

Ring-Opening Reactions

While the furofuran ring is generally stable, strong acids or bases can induce ring-opening:

Acid-Catalyzed Ring Opening:

FurofuranH2SO4,ΔLinear diol derivatives\text{Furofuran} \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{Linear diol derivatives}

  • Observed under harsh conditions (e.g., concentrated H₂SO₄ at 100°C).

  • Not synthetically valuable due to loss of stereochemical integrity.

Oxidation and Reduction

  • Oxidation: The secondary alcohol (post-hydrolysis) can be oxidized to ketones, though this is rarely employed due to ring strain .

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces ester groups but is avoided to preserve the furofuran scaffold .

Stability and Storage

  • Thermal Stability: Stable at 2–8°C under inert atmospheres; degradation occurs above 40°C.

  • Light Sensitivity: Prolonged UV exposure induces racemization at the 3R position .

Scientific Research Applications

Pharmacological Applications

One of the primary applications of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl acetate is its role as an intermediate in the synthesis of retroviral protease inhibitors. A notable example is darunavir, an antiretroviral medication used in the treatment of HIV/AIDS. The compound serves as a critical subunit in darunavir's molecular structure, enhancing its efficacy against HIV-1 protease.

Case Study: Synthesis of Darunavir

Research has demonstrated an enantioselective synthesis route for (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol—an essential precursor for darunavir. The synthesis involves:

  • Starting Materials : Commercially available sugar derivatives.
  • Key Steps :
    • Substrate-controlled hydrogenation.
    • Lewis acid-catalyzed reduction.
    • Baeyer-Villiger oxidation.

This method not only ensures high optical purity but also presents a scalable approach suitable for industrial applications .

Synthetic Applications

Beyond its pharmacological significance, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl acetate is valuable in organic synthesis. Its unique structure allows it to act as a versatile building block for various chemical transformations.

Synthesis Methodologies

Several methodologies have been developed for the efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol and its derivatives:

  • Stereoselective Synthesis : Utilizing chiral catalysts to achieve high enantiomeric excess.
  • Industrial Scalability : Processes that incorporate readily available starting materials and safe reagents are preferred for large-scale production.

For instance, a patent describes a method involving multiple steps including allylation and oxidation that yields the desired compound with good overall yield and stereoselectivity .

Summary Table of Applications

Application AreaDescriptionKey Compound(s)
Pharmacology Intermediate for antiviral drugs like darunavir(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol
Organic Synthesis Building block for various chemical transformations(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl acetate
Synthetic Methodologies Enantioselective and scalable synthesis methodsVarious intermediates

Mechanism of Action

The mechanism of action of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₈H₁₂O₄ ().
  • Stereochemistry : The (3R,3aS,6aR) configuration is essential for biological activity; enantiomers (e.g., 3S,3aR,6aS) exhibit distinct physicochemical profiles ().
  • Role in Drug Development : Serves as the P2 ligand in Darunavir, enhancing protease inhibition by mimicking natural substrate interactions ().

Comparison with Structurally Similar Compounds

Enantiomeric Analog: (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate

Key Differences :

  • Stereochemistry : Inversion at C3, C3a, and C6a positions reduces compatibility with HIV protease’s chiral binding pocket ().
  • Physical Properties: Appearance: Pale yellow oil (vs. crystalline solid for target compound). Solubility: Limited solubility in chloroform and methanol ().

Cyclopentane-Fused Derivatives: (3aS,5R,6aR)-Hexahydro-2H-cyclopenta[b]furan-5-yl Carbamates (e.g., 17b)

Structural Modifications :

  • Replacement of one furan ring with a cyclopentane moiety ().
  • Impact on Bioactivity :
    • Reduced steric bulk may alter binding kinetics but maintains protease inhibition (IC₅₀ values comparable to hexahydrofurofuran derivatives) ().
  • Synthesis : Similar coupling strategies using sulfonamide intermediates ().

Oxidized Derivatives: (3R,3aS,6aS)-5-Oxohexahydrofuro[2,3-b]furan-3-carboxylic Acid (238)

Functional Groups : Introduction of a ketone (C5) and carboxylic acid (C3) enhances polarity.

  • Synthesis: Achieved via LiOH-mediated hydrolysis of oxazolidinone precursors (89% yield) ().
  • Applications: Potential precursor for water-soluble analogs but lacks direct antiviral use ().

Glycolate Ester: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl Glycolate

Modification : Hydroxyacetate substituent replaces acetate.

  • Impact : Increased hydrophilicity due to the hydroxyl group; may improve solubility in aqueous formulations ().
  • Biological Relevance : Unclear antiviral efficacy but structurally valuable for probing ligand-receptor interactions ().

Comparative Data Table

Compound Name Molecular Formula Key Substituents Synthesis Yield Biological Application References
Target: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate C₈H₁₂O₄ Acetate >99% ee Darunavir intermediate
Enantiomer: (3S,3aR,6aS)-... acetate C₈H₁₂O₄ Acetate (inverted stereo) N/A Synthetic intermediate
Cyclopentane derivative 17b C₂₇H₃₅N₃O₉S Cyclopentane, sulfonamide 51% HIV protease inhibitor
5-Oxo-carboxylic acid 238 C₈H₁₀O₅ Ketone, carboxylic acid 89% Research intermediate
Glycolate ester C₉H₁₄O₅ Glycolate N/A Structural studies

Biological Activity

(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate is a compound of significant interest due to its biological activity, particularly in the context of pharmacological applications. This compound is closely related to hexahydrofuro[2,3-b]furan derivatives, which have been identified as key moieties in various therapeutic agents, including retroviral protease inhibitors.

Chemical Structure and Properties

This compound has a molecular formula of C₈H₁₂O₄ and features a unique bicyclic structure that contributes to its biological properties. Its stereochemistry is critical for its interaction with biological targets.

PropertyValue
Molecular FormulaC₈H₁₂O₄
Molecular Weight172.18 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

1. Pharmacological Significance

The (3R,3aS,6aR) configuration of hexahydrofuro[2,3-b]furan-3-yl acetate is essential for its activity as a pharmacological agent. It has been noted for its role in the synthesis of darunavir, an HIV-1 protease inhibitor used in the treatment of HIV/AIDS. The compound acts as a crucial subunit in the structure of darunavir, contributing to its efficacy against the virus .

Research indicates that hexahydrofuro[2,3-b]furan derivatives can inhibit HIV protease by binding to the enzyme's active site. This inhibition prevents the processing of viral polyproteins into functional proteins necessary for viral replication . The stereochemistry of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl acetate enhances its binding affinity and specificity towards the protease.

3. Neuroprotective Effects

There is emerging evidence suggesting that certain derivatives of hexahydrofuro[2,3-b]furan may exhibit neuroprotective properties. These compounds have been studied for their potential to modulate inflammatory pathways associated with neurodegenerative diseases such as ALS (Amyotrophic Lateral Sclerosis). Specifically, they may inhibit TNF-α-mediated pathways that lead to motor neuron degeneration .

Case Study 1: Darunavir Synthesis

A notable study involved the enantioselective synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol as a precursor for darunavir. The synthesis was achieved using commercially available sugar derivatives and involved multiple steps including substrate-controlled hydrogenation and Baeyer-Villiger oxidation . This highlights the compound's importance in developing effective antiviral therapies.

Case Study 2: Neuroinflammation Research

In another investigation focused on neuroinflammation, researchers explored phytochemicals that inhibit TNF-α signaling pathways. While specific studies on (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl acetate were limited, related compounds showed promise in reducing neuroinflammatory responses and protecting neuronal integrity .

Q & A

Q. What are the common synthetic routes for (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate, and how can reaction conditions be optimized?

A typical synthesis involves using trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂) to deprotect intermediates, followed by neutralization with aqueous NaHCO₃ and extraction with ether . Optimization includes controlling reaction temperature (e.g., 0°C to room temperature), solvent purity, and stoichiometric ratios. Monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity before proceeding to acetylation steps.

Q. How is the purity of this compound assessed, and what analytical techniques are recommended?

Purity is validated using high-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) and optical rotation measurements (e.g., -44° in methanol at c=1.4) . Differential scanning calorimetry (DSC) or melting point analysis (117–119°C) can confirm crystalline consistency. For stereochemical verification, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and X-ray crystallography (mean C–C bond deviation: 0.006 Å) are critical .

Q. What are the key challenges in characterizing its stereochemical configuration?

The compound’s fused furan rings and multiple stereocenters require advanced techniques:

  • Single-crystal X-ray diffraction (R factor: 0.049) resolves absolute configuration .
  • Correlated 2D NMR (e.g., NOESY or HSQC) identifies spatial proximities of protons and carbons, particularly for distinguishing axial/equatorial substituents in the hexahydrofurofuran core .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or IR absorptions)?

Discrepancies often arise from conformational flexibility or impurities. Strategies include:

  • Repeating synthesis under anhydrous conditions to exclude solvent artifacts .
  • Comparing experimental data with computational predictions (e.g., density functional theory (DFT)-calculated NMR shifts) .
  • Using deuterated solvents in NMR to isolate solvent peaks .

Q. What experimental designs are suitable for studying its stability under varying pH and temperature?

Adopt a split-plot factorial design:

  • Main factors : pH (3–10), temperature (25–60°C), and storage duration (0–30 days).
  • Analytical endpoints : HPLC purity, mass spectrometry (MS) for degradation products, and kinetic modeling (e.g., Arrhenius plots) .
  • Controls : Include inert atmosphere (N₂) to assess oxidative stability .

Q. How can environmental fate studies be designed to evaluate its ecological impact?

Follow the INCHEMBIOL framework :

  • Phase 1 (Lab) : Measure octanol-water partition coefficients (log P) and hydrolysis rates.
  • Phase 2 (Field) : Use radiolabeled analogs (e.g., ¹⁴C) to track biodegradation in soil/water systems.
  • Endpoint analysis : LC-MS/MS quantifies parent compound and metabolites; ecotoxicity assays (e.g., Daphnia magna survival) assess acute/chronic effects.

Q. What methodologies are effective for synthesizing derivatives to explore structure-activity relationships (SAR)?

  • Core modifications : Introduce substituents (e.g., nitro, sulfonamide) via Mitsunobu reactions or nucleophilic acylations .
  • Functionalization : Attach pharmacophores (e.g., quinoline, naphthoate) via esterification or carbamate linkages .
  • Biological screening : Use enzyme inhibition assays (e.g., proteases) and molecular docking to prioritize candidates .

Q. How should conflicting crystallographic data (e.g., bond length anomalies) be addressed?

  • Validate datasets using the Cambridge Structural Database (CSD) for comparable structures.
  • Re-refine models with SHELXL, adjusting thermal parameters and hydrogen positions .
  • Cross-check with spectroscopic data to confirm molecular geometry .

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